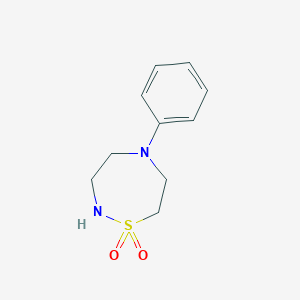

5-Phenyl-1,2,5-thiadiazepane 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2,5-thiadiazepane 1,1-dioxide compounds has been reported in the literature . A microwave-assisted, continuous-flow organic synthesis (MACOS) protocol was used for the synthesis of a functionalized 1,2,5-thiadiazepane 1,1-dioxide library. This involved a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy . The protocol was utilized for scale-out and further extended for library production using a multicapillary flow reactor .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,5-thiadiazepane 1,1-dioxide compounds include a one-pot elimination and inter-/intramolecular double aza-Michael addition . This strategy was utilized in a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol .Applications De Recherche Scientifique

Anticancer Potential

Research has shown the synthesis and evaluation of novel thiadiazole and thiadiazepane derivatives, highlighting their potent anticancer activities. Specifically, compounds incorporating the thiazole moiety have been synthesized using convenient methods and evaluated as potent anticancer agents against cell lines such as Hepatocellular carcinoma (HepG-2), showing significant efficacy (Gomha et al., 2017).

Anticonvulsant Activity

Substituted 1,3,4-thiadiazoles have been described for their anticonvulsant activity, where specific derivatives showed promising results without inducing sedation, ataxia, or lethality, representing a new class of anticonvulsant agents (Chapleo et al., 1986).

Cytotoxicity and Planarity Importance

The importance of the sulfonylimidazolidinone motif and planarity in imidazolidinone derivatives for cytotoxicity has been investigated, where compounds lacking the planarity of the imidazolidinone ring showed no activity against cancer cell lines, suggesting the necessity of this structural feature for cytotoxic activity (Kim et al., 2003).

Tribological Applications

Thiadiazole derivatives have been explored for their tribological behaviors as additives in rapeseed oil, demonstrating good anti-wear and friction-reducing properties. This research suggests the potential of these compounds in developing environmentally friendly lubricant additives (Zhu et al., 2009).

Automated Synthesis for Library Creation

The automated synthesis of a library of triazolated 1,2,5-thiadiazepane 1,1-dioxides has been reported, utilizing a double-aza-Michael reaction and [3 + 2] Huisgen cycloaddition pathway. This approach underscores the efficiency of automated synthesis in generating diverse compound libraries for further pharmacological evaluation (Zang et al., 2012).

Propriétés

IUPAC Name |

5-phenyl-1,2,5-thiadiazepane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c13-15(14)9-8-12(7-6-11-15)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKWQGVEHMQAEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2945599.png)

![6-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2945601.png)

![(2Z)-3-(4-fluorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2945603.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2945609.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2945612.png)

![4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B2945614.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2945618.png)

![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2945620.png)